![molecular formula C16H20ClN3O2 B213611 {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213611.png)
{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE is a complex organic compound that features a unique combination of pyrazole, furan, and piperidine moieties
Preparation Methods
The synthesis of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The synthetic route may include:
Formation of the Pyrazole Intermediate: This step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group.
Formation of the Furan Intermediate: The furan ring is synthesized through a series of reactions involving furfural and other reagents.
Coupling Reaction: The pyrazole and furan intermediates are then coupled using a suitable coupling reagent to form the desired compound.
Final Cyclization: The final step involves the cyclization of the coupled intermediate with piperidine under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Biological Research: It is employed in the study of enzyme interactions, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of {5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory or metabolic pathways, reducing the production of pro-inflammatory mediators or metabolic byproducts.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
{5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(PIPERIDINO)METHANONE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole share structural similarities but differ in their functional groups and biological activities.
Furan Derivatives: Compounds containing the furan ring, such as furfural, exhibit different chemical properties and applications.
Piperidine Derivatives: Piperidine-based compounds, like piperine, have distinct pharmacological profiles and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H20ClN3O2 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H20ClN3O2/c1-11-15(17)12(2)20(18-11)10-13-6-7-14(22-13)16(21)19-8-4-3-5-9-19/h6-7H,3-5,8-10H2,1-2H3 |
InChI Key |
MDDBTZSMHZRYRM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


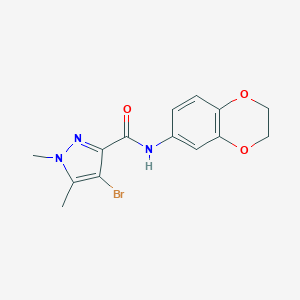
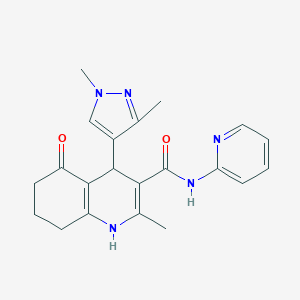
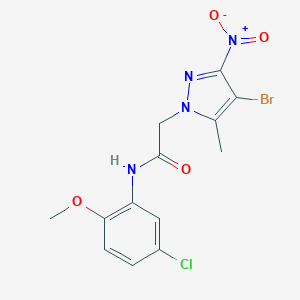
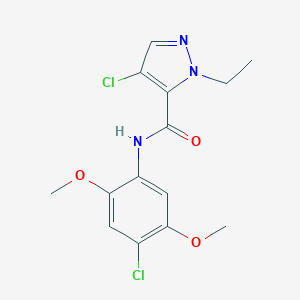
![4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B213533.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
![4-BROMO-1,3-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213537.png)



![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
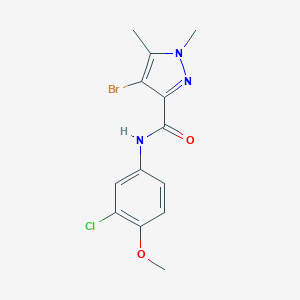
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
